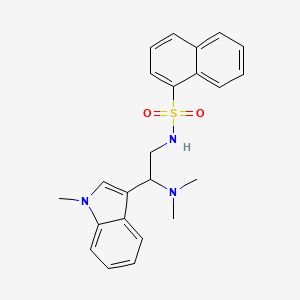

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core linked to a dimethylaminoethyl-indole moiety. Its molecular formula is C₂₃H₂₆N₃O₂S (calculated based on structural analogs in ), with a molecular weight of 420.54 g/mol. The compound integrates a sulfonamide group, a naphthalene ring (providing lipophilicity), and a dimethylaminoethyl side chain attached to a 1-methylindole group.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-25(2)22(20-16-26(3)21-13-7-6-12-19(20)21)15-24-29(27,28)23-14-8-10-17-9-4-5-11-18(17)23/h4-14,16,22,24H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHUVYHYQRUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide, a compound derived from the naphthalene and indole families, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene sulfonamide moiety linked to a dimethylamino ethyl group and an indole derivative. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. The presence of the sulfonamide group contributes to its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 342.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has been reported to reduce the expression of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Table 2: Anticancer Activity Results

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 65 | - |

| 25 | 30 | - |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethylamino Group : Enhances lipophilicity and receptor binding.

- Indole Moiety : Contributes to biological activity through interactions with serotonin receptors.

- Naphthalene Sulfonamide : Provides stability and solubility, facilitating bioavailability.

Recent Research Findings

Recent publications have highlighted the potential therapeutic applications of this compound:

- A study published in Journal of Medicinal Chemistry explored its efficacy against various cancer types, revealing promising results in inhibiting tumor growth through apoptosis induction .

- Another research article focused on its anti-inflammatory properties, demonstrating a significant decrease in iNOS and COX-2 expression levels in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Key comparisons are summarized below:

Key Differences and Implications

Core Structure: The target compound’s naphthalene sulfonamide core distinguishes it from SzR-105’s 4-hydroxyquinoline scaffold and osimertinib’s indole-pyrimidine system. Compared to the chlorophenyl analog (), the naphthalene group increases molecular weight and lipophilicity, which may influence pharmacokinetics (e.g., membrane permeability).

Aminoethyl Side Chain: The dimethylaminoethyl group is shared with osimertinib and SzR-105, suggesting a role in cationic interactions with biological targets. However, its attachment to an indole ring (vs. pyrimidine in osimertinib) may alter selectivity for kinase isoforms.

Biological Activity :

- Osimertinib’s indole-pyrimidine system targets EGFR mutations, while the naphthalene sulfonamide class (e.g., dansyl derivatives in ) is associated with fluorescence and glycoconjugate labeling. The target compound’s indole-sulfonamide hybrid could bridge these functionalities.

Synthetic Accessibility :

- The dansyl glycoconjugate () utilizes a similar sulfonamide coupling strategy, suggesting feasible synthetic routes for the target compound via amidation or nucleophilic substitution.

Research Findings and Data

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.